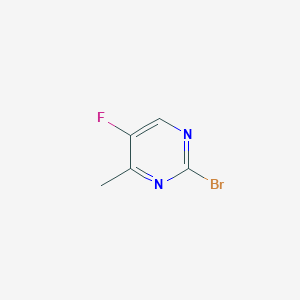

2-Bromo-5-fluoro-4-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles as Privileged Scaffolds in Advanced Organic and Medicinal Chemistry

Pyrimidine and its derivatives are fundamental to life itself, forming the basic structure of nucleobases like cytosine, thymine, and uracil, which are integral components of DNA and RNA. researchgate.netnih.gov This biological prevalence has made the pyrimidine scaffold a "privileged" structure in the eyes of medicinal chemists. researchgate.net The term "privileged scaffold" refers to a molecular framework that is able to bind to multiple biological targets, thus offering a promising starting point for the development of new drugs. researchgate.net

The pyrimidine ring is a versatile lead molecule in drug discovery due to its chemical reactivity and the wide range of therapeutic possibilities that can be achieved through its modification. wjahr.com Pyrimidine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal properties. wjahr.comignited.ingsconlinepress.com This wide array of biological activities has spurred extensive research into the synthesis and therapeutic applications of novel pyrimidine-based compounds. gsconlinepress.comrsc.org

Strategic Importance of Halogenated Pyrimidines as Versatile Synthetic Intermediates and Building Blocks

The introduction of halogen atoms, such as bromine and fluorine, onto the pyrimidine ring significantly enhances its utility as a synthetic intermediate. nih.gov Halogenated heterocycles are frequently found in natural products and pharmaceuticals and are crucial building blocks for creating more complex molecules. nih.govrsc.org The presence of a bromine atom, as in 2-Bromo-5-fluoro-4-methylpyrimidine, provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of new carbon-carbon bonds.

Similarly, the fluorine atom can modulate the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles in drug candidates. The strategic placement of these halogens on the pyrimidine core of this compound makes it a highly versatile building block for the synthesis of a diverse library of substituted pyrimidines. ossila.com These derivatives can then be screened for a wide range of biological activities, accelerating the drug discovery process. mdpi.com

Overview of Research Trajectories for Substituted Pyrimidine Derivatives

Current research on substituted pyrimidine derivatives is multifaceted and continues to expand. gsconlinepress.com A significant area of focus is the development of novel anticancer agents. mdpi.com Researchers are designing and synthesizing new pyrimidine analogs that can target specific pathways involved in cancer progression. gsconlinepress.com For instance, some derivatives are being investigated as inhibitors of specific enzymes that are overactive in cancer cells.

Another major research trajectory is the discovery of new antimicrobial agents to combat the growing problem of antibiotic resistance. gsconlinepress.com Pyrimidine-based compounds offer a promising scaffold for the development of new drugs that can overcome existing resistance mechanisms. Furthermore, the anti-inflammatory properties of pyrimidine derivatives are being extensively studied, with several analogs showing potent effects against key inflammatory mediators. nih.govrsc.org The versatility of the pyrimidine scaffold ensures that it will remain a central focus of research in medicinal and organic chemistry for the foreseeable future. wjahr.com

Chemical and Physical Properties of Related Compounds

| Property | 2-Bromo-5-fluoropyrimidine | 2-Bromo-4-methylpyrimidine | 2-Bromo-5-fluoro-3-methylpyridine | 5-Bromo-2-fluoropyrimidine |

| Molecular Formula | C4H2BrFN2 nih.govchembk.com | C5H5BrN2 nih.govchembk.com | C6H5BrFN sigmaaldrich.com | C4H2BrFN2 ossila.comsigmaaldrich.com |

| Molecular Weight | 176.97 g/mol nih.gov | 173.01 g/mol nih.gov | 190.01 g/mol sigmaaldrich.com | 176.97 g/mol sigmaaldrich.com |

| Appearance | Not specified | White crystal or crystalline powder chembk.com | Liquid sigmaaldrich.com | White crystals ossila.com |

| Boiling Point | 255.0±32.0 °C (Predicted) chembk.com | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified | 92 °C ossila.com |

| Density | 1.838±0.06 g/cm3 (Predicted) chembk.com | Not specified | 1.598 g/mL at 25 °C sigmaaldrich.com | Not specified |

| CAS Number | 947533-45-1 nih.govchembk.com | 130645-48-6 nih.govchembk.com | 38186-85-5 sigmaaldrich.com | 62802-38-4 ossila.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRINHSLFLOGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Fluoro 4 Methylpyrimidine

Precursor Synthesis and Regioselective Halogenation Strategies for Pyrimidine (B1678525) Cores

The construction of the 2-bromo-5-fluoro-4-methylpyrimidine scaffold relies on a foundation of pyrimidine ring synthesis followed by carefully controlled installation of the required halogen substituents.

Conventional and Modern Cyclocondensation Approaches for Pyrimidine Ring Formation

The formation of the central pyrimidine ring is most commonly achieved through cyclocondensation reactions. The classical approach, and still widely used, involves the condensation of a 1,3-dicarbonyl compound with an amidine. To achieve the 4-methyl-substituted core, a β-diketone such as acetylacetone (B45752) is a logical starting material. The reaction with an appropriate amidine hydrochloride under basic or acidic conditions yields the corresponding 2-substituted-4-methylpyrimidine.

Modern synthetic methods have expanded upon these fundamentals, introducing multicomponent reactions (MCRs) that enhance efficiency by combining several starting materials in a single step. mdpi.com For instance, three-component coupling reactions catalyzed by salts like zinc chloride (ZnCl₂) can produce various 4,5-disubstituted pyrimidines from enamines, orthoformates, and ammonium (B1175870) acetate. organic-chemistry.org By selecting a methyl ketone derivative as a starting component, this method can be adapted for the synthesis of mono- and disubstituted pyrimidines bearing a methyl group. organic-chemistry.org Other innovative approaches include oxidative annulations and reactions utilizing unique carbon sources like N,N-dimethylaminoethanol to build the pyrimidine framework under eco-friendly conditions.

Regioselective Introduction of Bromine and Fluorine Substituents on the Pyrimidine Nucleus

The precise installation of bromine at the C2 position and fluorine at the C5 position is a significant challenge due to the electronic nature of the pyrimidine ring. A plausible synthetic route involves sequential halogenation.

Bromination: The introduction of bromine at the C2 position can often be accomplished starting from a corresponding 2-aminopyrimidine (B69317) derivative via a Sandmeyer-type reaction. Alternatively, direct bromination of an activated pyrimidine, such as a pyrimidinone, can be followed by conversion of the hydroxyl group to a bromine. For direct bromination at other positions, various reagents are employed. N-Bromosuccinimide (NBS) is a common reagent for the bromination of pyrimidine rings. mdpi.com A patented method describes the one-step synthesis of 5-bromo-2-substituted pyrimidines by reacting 2-bromomalonaldehyde (B19672) with amidine compounds, offering a direct route to C5-brominated scaffolds. google.com The choice of brominating agent and reaction conditions is critical to control the position of substitution, which is heavily influenced by the existing substituents on the ring. mdpi.comnih.gov

Fluorination: Introducing a fluorine atom, particularly at the C5 position of an electron-deficient ring, is more complex. Direct electrophilic fluorination is challenging. A more common strategy involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a chloro or nitro group at the target position can be displaced by a fluoride (B91410) source. The reactivity of halopyridines in SNAr reactions is often faster for fluoro derivatives compared to chloro derivatives, a principle that extends to pyrimidines. acs.org Another powerful method is the Balz-Schiemann reaction, where an amino group is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the fluoro-substituted compound. guidechem.com This method could be applied to a 5-aminopyrimidine (B1217817) precursor. Modern methods for fluorination include the use of reagents like silver(II) fluoride (AgF₂) for direct C-H fluorination of N-heterocycles, although regioselectivity can be an issue. acs.org

A logical, albeit challenging, pathway to this compound could involve synthesizing 2-amino-4-methylpyrimidine, performing a Balz-Schiemann reaction to install the C5-fluorine, and then a Sandmeyer reaction to convert the C2-amino group to bromine.

Methods for Site-Specific Methyl Group Incorporation on the Pyrimidine Ring

The most straightforward and common method for incorporating the C4-methyl group is to build it into the pyrimidine ring during the initial cyclocondensation step. As mentioned previously, using methyl-containing 1,3-dicarbonyl compounds like acetylacetone (pentane-2,4-dione) in a reaction with an amidine directly installs the methyl group at the C4 (or C6) position of the resulting pyrimidine ring. mdpi.com Similarly, three-component reactions can utilize methyl ketone derivatives to achieve the same outcome. organic-chemistry.org While post-synthesis C-H methylation of heterocycles is possible, it often lacks the regioselectivity and efficiency of incorporating the substituent from the outset via a precursor.

Transition-Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound and Analogues

The C2-bromo substituent on the target pyrimidine is an excellent handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of a vast library of analogues with diverse functionalities.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org The 2-bromo position on the pyrimidine ring is highly susceptible to this transformation. The general mechanism involves the oxidative addition of the bromopyrimidine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of aryl- and heteroarylboronic acids can be coupled, providing access to a wide range of 2-aryl- and 2-heteroaryl-5-fluoro-4-methylpyrimidines. The reaction conditions are typically mild and tolerant of many functional groups. nih.gov

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ / Ad₂BnP | K₃PO₄ | Toluene/H₂O | Room Temp. | 5-99 | nih.gov |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 60 | High | nih.gov |

| Pd(OAc)₂ / NHC | K₂CO₃ | Dioxane | Microwave | Moderate | researchgate.net |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Good | yonedalabs.com |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles.

Other Cross-Coupling Methodologies for Derivatization of Halogenated Pyrimidines (e.g., Sonogashira, Stille, Buchwald-Hartwig)

Beyond the Suzuki reaction, other palladium-catalyzed couplings further expand the synthetic utility of this compound.

Sonogashira Coupling: This reaction couples the bromopyrimidine with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding 2-alkynylpyrimidine derivatives. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org These conditions are generally mild and provide access to conjugated enynes and arylalkynes, which are valuable synthetic intermediates. scirp.orgscirp.org

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | scirp.orgresearchgate.net |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | Good | wikipedia.org |

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-Heterocycles.

Stille Coupling: The Stille reaction involves the coupling of the bromopyrimidine with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgyoutube.com This method is known for its tolerance of a wide array of functional groups, and the organostannane reagents are often stable to air and moisture. wikipedia.orgpsu.edu Aryl, heterocyclic, and vinyl stannanes are common coupling partners, allowing for the formation of various C-C bonds at the C2 position. wikipedia.org The reaction mechanism proceeds through the standard oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.orglibretexts.org

| Catalyst | Ligand | Solvent | Temperature (°C) | Notes | Ref |

| Pd(PPh₃)₄ | - | THF/Dioxane | 50-100 | General conditions | wikipedia.orgpsu.edu |

| Pd₂(dba)₃ | P(furyl)₃ | NMP | 80 | LiCl additive often used | psu.edu |

Table 3: General Conditions for Stille Coupling of Heteroaryl Halides.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org It facilitates the coupling of the bromopyrimidine with a primary or secondary amine, catalyzed by a palladium complex with specialized, bulky electron-rich phosphine (B1218219) ligands (e.g., BINAP, XPhos). wikipedia.orgresearchgate.net A strong, non-nucleophilic base like sodium tert-butoxide is required. researchgate.net This methodology provides a direct route to 2-amino-5-fluoro-4-methylpyrimidine derivatives, which are important pharmacophores. nih.govscispace.com

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |

| Pd(OAc)₂ / XPhos | t-BuONa | Toluene | 80 | 55-98 | researchgate.net |

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles.

Nucleophilic Aromatic Substitution (SNAr) Routes for Functionalization of Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of electron-deficient aromatic systems like halogenated pyrimidines. The presence of two ring nitrogen atoms in the pyrimidine core significantly activates attached halogens toward displacement by nucleophiles. This reactivity is further modulated by the nature and position of other substituents on the ring.

In dihalogenated pyrimidines, the regioselectivity of substitution is a critical consideration. The positions ortho and para (C2, C4/C6) to the ring nitrogens are highly activated. stackexchange.com The attack of a nucleophile at these positions results in a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atoms. stackexchange.com This stabilization lowers the activation energy of the reaction, facilitating substitution. stackexchange.com In contrast, attack at the meta position (C5) does not allow for such delocalization, making substitution at this site less favorable.

For a molecule like this compound, the bromine atom at the C2 position is highly susceptible to SNAr. The fluorine atom at C5, being in a meta position relative to the ring nitrogens, is considerably less reactive towards nucleophilic attack. This differential reactivity allows for selective functionalization at the C2 position, leaving the C5-fluoro and C4-methyl groups intact. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the bromo group, providing a straightforward route to a diverse array of 2-substituted-5-fluoro-4-methylpyrimidines.

The general mechanism involves the addition of the nucleophile to the aromatic ring, breaking the aromaticity and forming a high-energy anionic intermediate, followed by the elimination of the leaving group (halide) to restore aromaticity. youtube.com The efficiency of these reactions can be enhanced by using environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400), which can lead to excellent yields in very short reaction times. nih.gov

| Starting Material | Nucleophile | Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Chloropolyfluoropyridines | Ammonia | Dioxan–water, 25 °C | Aminopolyfluoropyridines | Demonstrates activating effect of chlorine substituents. | rsc.org |

| 2-Chloropyridine | Amines | Heating | 2-Aminopyridines | Illustrates SNAr on a nitrogen heterocycle. | youtube.com |

| 8-Chloro- acs.orgrasayanjournal.co.inbenthamdirect.comtriazolo[4,3-a]pyrazine | Various amines | PEG-400 | 8-Amino- acs.orgrasayanjournal.co.inbenthamdirect.comtriazolo[4,3-a]pyrazines | Rapid, high-yield substitution in a green solvent. | nih.gov |

One-Pot and Multicomponent Reaction Strategies for Efficient Pyrimidine Synthesis

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single synthetic operation. acs.org These approaches are characterized by high atom economy, reduced waste generation, and simplified purification procedures, making them particularly attractive for synthesizing libraries of structurally diverse compounds. acs.orgnih.gov

The synthesis of the pyrimidine core itself can be achieved through various MCRs. A common approach involves the condensation of three or more components, such as an aldehyde, a 1,3-dicarbonyl compound, and a urea (B33335) or amidine derivative. researchgate.net These reactions can be catalyzed by a range of catalysts, including Lewis acids, Brønsted acids, or even heterogeneous catalysts, which offer the advantage of easy separation and reusability. researchgate.net For instance, the Biginelli reaction is a classic MCR for producing dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.

While direct multicomponent synthesis of this compound is complex, these strategies are invaluable for creating functionalized pyrimidine precursors. For example, an MCR could be designed to assemble a pyrimidine ring already bearing the C4-methyl group and a suitable precursor for the C5-fluoro group, which could then be halogenated in a subsequent step. Catalysts like nano-sized metal oxides (e.g., ZrO₂, ZnO) have shown high efficiency in promoting such one-pot syntheses, sometimes under solvent-free conditions or with microwave assistance. researchgate.netresearchgate.net The use of ionic liquids as catalysts and reaction media has also been reported to facilitate these transformations, offering benefits like high yields and catalyst reusability. oiccpress.com

| Reactants | Catalyst/Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Amidines, Alcohols | PN5P–Ir–pincer complexes | Substituted pyrimidines | High regioselectivity, use of biomass-derivable alcohols. | acs.orgnih.gov |

| Aryl aldehydes, Malononitrile, Barbituric acid | Poly (4-vinylpyridine) | Pyrano[2,3-d]pyrimidine derivatives | Efficient synthesis with a readily available catalyst. | researchgate.net |

| Aromatic aldehydes, 6-Amino uracil, Malononitrile | Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) | Pyrido[2,3-d]pyrimidine derivatives | Clean, one-pot method with a heterogeneous catalyst. | researchgate.net |

| Aryl(or heteroaryl)glyoxal monohydrates, 1,3-Dimethylbarbituric acid, Alkylisocyanides | ZrOCl₂·8H₂O in water | Furo[2,3-d]pyrimidines | Environmentally benign, one-pot, regioselective synthesis. | nih.gov |

Exploration of Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety. benthamdirect.com The synthesis of pyrimidine derivatives, including this compound, can benefit significantly from these sustainable approaches. rasayanjournal.co.in

Key areas of focus in green pyrimidine synthesis include:

Use of Safer Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include water, polyethylene glycols (PEGs), and ionic liquids. nih.govrasayanjournal.co.in Water is particularly attractive as a solvent for MCRs, often simplifying the process and promoting efficient reactions. nih.govjmaterenvironsci.com

Catalysis: The use of catalysts, especially heterogeneous and reusable catalysts, is a cornerstone of green chemistry. They reduce the need for stoichiometric reagents, minimize waste, and allow for milder reaction conditions. rasayanjournal.co.inresearchgate.net Nano-catalysts and solid acid catalysts have been effectively used in the synthesis of various pyrimidine-fused heterocycles. researchgate.netresearchgate.net

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.com Microwave-assisted synthesis, in particular, has been shown to produce pyrimidine derivatives in high yields in a matter of minutes. researchgate.net

Atom Economy: Multicomponent reactions inherently align with the principle of atom economy by incorporating most or all of the atoms from the starting materials into the final product, thus minimizing waste. acs.org

Renewable Feedstocks: A long-term goal of sustainable synthesis is the use of renewable starting materials. For instance, novel catalytic reactions are being developed to convert alcohols derived from biomass into pyrimidines, representing a significant step towards a more sustainable chemical industry. acs.orgbohrium.com

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly, aligning with the broader goals of sustainable development in the chemical sector. benthamdirect.combenthamdirect.com

Chemical Reactivity and Derivatization Pathways of 2 Bromo 5 Fluoro 4 Methylpyrimidine

Positional Reactivity Differences of Halogen Substituents on the Pyrimidine (B1678525) Ring

The chemical behavior of 2-Bromo-5-fluoro-4-methylpyrimidine is dictated by the placement of its substituents on the electron-deficient pyrimidine core. The interplay between the ring nitrogen atoms and the halogen atoms at the C2, C4, and C5 positions establishes a clear hierarchy of reactivity.

Intrinsic Reactivity of C2, C4, and C5 Positions in Polyhalogenated Pyrimidines

The pyrimidine ring's two nitrogen atoms significantly lower the electron density at the α-positions (C2, C6) and the γ-position (C4), rendering them electrophilic. Consequently, these positions are inherently more reactive towards both nucleophilic attack and the oxidative addition step in palladium-catalyzed cross-coupling reactions. nih.gov Computational studies, supported by empirical evidence from Stille cross-coupling reactions, have established a general reactivity order for halogen substituents on the pyrimidine ring as C4 > C2 > C5. nih.gov The C5 position, being β to the nitrogen atoms, is the least electrophilic and generally the least reactive site on the pyrimidine core. While this trend is a reliable baseline, site selectivity can sometimes be altered under specific catalytic conditions, such as the use of ligand-free palladium systems which have been shown to promote unconventional C5 coupling in some dihalopyrimidines. nsf.gov

Influence of Bromine and Fluorine on Pyrimidine Ring Electron Density and Reactivity

The reactivity of this compound is further refined by the specific electronic properties of its bromine and fluorine substituents. rsc.org These two halogens exert distinct and often opposing influences depending on the reaction type.

In Palladium-Catalyzed Cross-Coupling Reactions: The key factor governing reactivity is the carbon-halogen bond dissociation energy (BDE). The reactivity trend follows the order C−I > C−Br > C−Cl >> C−F. researchgate.net Therefore, the C2-Br bond in the target molecule is significantly more susceptible to oxidative addition by a palladium catalyst than the highly stable C5-F bond. This differential reactivity allows for highly selective functionalization at the C2 position.

In Nucleophilic Aromatic Substitution (SNAr) Reactions: The rate-determining step is typically the initial attack by the nucleophile. youtube.com This step is accelerated by strong electron-withdrawing groups that increase the electrophilicity of the carbon center. Fluorine's high electronegativity makes it a powerful activating group. youtube.com However, on the pyrimidine ring, positional activation is the dominant factor. The C2 position is highly activated by the adjacent nitrogen atoms, which can effectively stabilize the negative charge in the Meisenheimer intermediate. libretexts.org Thus, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of bromide, despite fluorine being a better activating group in other contexts.

Further Cross-Coupling Reactions Utilizing this compound as a Versatile Substrate

The pronounced reactivity difference between the C-Br and C-F bonds makes this compound an excellent substrate for selective palladium-catalyzed cross-coupling reactions, which proceed almost exclusively at the C2 position.

Introduction of Diverse Aryl, Alkyl, and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful and widely used method for forming new carbon-carbon bonds by reacting the C2-bromo position with various organoboron reagents. This reaction allows for the straightforward introduction of a wide array of substituents, including functionalized aryl, heteroaryl, and alkyl groups, onto the pyrimidine core. whiterose.ac.ukrsc.org The versatility of this reaction is demonstrated by its successful application to structurally similar halogenated pyrimidines, as shown in the following table.

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromopyrimidine | Heteroarylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane | 5-Heteroarylpyrimidine | rsc.org |

| 2,4-Dichloro-5-fluoropyrimidine | Tributyl(1-ethoxyvinyl)stannane | Pd(PPh₃)₂Cl₂, DMF | 2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine | acs.org |

| 5-Bromo-1,2,3-triazine | (Hetero)arylboronic acid | Pd catalyst | 5-(Hetero)aryl-1,2,3-triazine | nih.gov |

| 2-Bromo-5-aryl-pyrrole-amide | Arylboronic acid | Pd(PPh₃)₂Cl₂ | 2,5-Diaryl-pyrrole-amide | acs.org |

Amination and Amidation Reactions at Halogenated Positions

Beyond C-C bond formation, the C2-bromo position is also amenable to C-N bond-forming reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the coupling of the pyrimidine core with a wide range of primary and secondary amines, as well as amides. This method provides a direct route to 2-amino- and 2-amido-pyrimidine derivatives, which are important scaffolds in medicinal chemistry. Research on related bromo-heterocycles demonstrates the feasibility and utility of this transformation. nih.gov

| Substrate | Amine/Amide Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-5-bromopyrimidine | 4-Aminophenylmethanol | Pd₂(dba)₃, Xantphos | N-(4-(hydroxymethyl)phenyl)-5-bromo-2-chloropyrimidin-4-amine | nih.gov |

| 3,5-Dichloropyridazine | 2-Pyrrolidinone | Pd catalyst | 1-(5-chloropyridazin-3-yl)pyrrolidin-2-one | nih.gov |

Advanced Nucleophilic Displacement Reactions of Halogens in this compound

The inherent electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the C2 and C4 positions due to electronic activation by the ring nitrogens. libretexts.orgnih.gov In this compound, the bromine atom at the activated C2 position serves as an effective leaving group. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the C2-bromide to yield diverse 2-substituted pyrimidine derivatives. The fluorine at the C5 position remains intact due to the lower intrinsic reactivity of that site.

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | Aqueous Ammonia | Ethanol, Microwave | 2-Amino-4-chloro-5-fluoropyrimidine | acs.org |

| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | Room Temperature | 2,4,6-Trinitrophenol | libretexts.org |

| p-Chloronitrobenzene | Hydroxide ion | 130 °C | p-Nitrophenol | libretexts.org |

Deconstruction-Reconstruction Strategies for Pyrimidine Ring Diversification

Recent advancements in synthetic methodology have introduced innovative deconstruction-reconstruction strategies for the diversification of heterocyclic cores, including pyrimidines nih.govnih.gov. This approach allows for the transformation of a pre-existing pyrimidine ring into a variety of other nitrogen-containing heterocycles or re-functionalized pyrimidines, which would be challenging to access through traditional synthetic routes nih.gov.

The general strategy involves the activation of the pyrimidine ring, followed by its cleavage to a versatile intermediate, which is then used in cyclization reactions to construct a new heterocyclic system nih.govacs.orgresearchgate.net. For a substrate like this compound, this process would likely proceed through the following conceptual steps:

Activation and Ring Opening: The pyrimidine is first activated, for instance, by N-arylation to form a pyrimidinium salt. This activation enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic attack and subsequent ring cleavage nih.govacs.org. The reaction with an aniline in the presence of an activating agent like triflic anhydride (Tf₂O) can lead to the formation of an N-arylpyrimidinium salt acs.org.

Formation of a Key Intermediate: The resulting pyrimidinium salt can then be treated with a nucleophile, such as an amine (e.g., pyrrolidine), to induce cleavage of the pyrimidine ring. This deconstruction step typically yields a three-carbon iminoenamine or a vinamidinium salt intermediate nih.govacs.org. This intermediate serves as a versatile building block for the subsequent reconstruction phase nih.gov.

Reconstruction and Diversification: The iminoenamine or vinamidinium salt intermediate can then be reacted with a variety of reagents to form new heterocyclic rings. For example, reaction with guanidine can regenerate a pyrimidine ring with a different substitution pattern at the 2-position nih.gov. Alternatively, reaction with hydroxylamine or hydrazine derivatives can lead to the formation of other five-membered heterocycles such as isoxazoles or pyrazoles, respectively nih.govresearchgate.net. This strategy has also been successfully employed for the introduction of stable isotopes into the pyrimidine core by using labeled formamidines in the reconstruction step acs.orgacs.org.

While this deconstruction-reconstruction strategy has been demonstrated for various pyrimidine-containing compounds, its specific application to this compound has not been explicitly detailed in the reviewed literature. However, based on the established mechanism, a plausible pathway can be proposed, as illustrated in the table below.

Table 1: Proposed Deconstruction-Reconstruction Pathway for this compound

| Step | Reactants | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1. Activation | This compound, Aniline | Triflic anhydride (Tf₂O), Collidine | N-Aryl-2-bromo-5-fluoro-4-methylpyrimidinium salt | Formation of a reactive pyrimidinium salt. |

| 2. Deconstruction | N-Aryl-2-bromo-5-fluoro-4-methylpyrimidinium salt | Pyrrolidine | Vinamidinium salt intermediate | Cleavage of the pyrimidine ring to a three-carbon building block. |

| 3a. Reconstruction (Pyrimidine) | Vinamidinium salt intermediate | Guanidine | 2-Amino-5-fluoro-4-methylpyrimidine derivative | Recyclization to a new pyrimidine derivative. |

| 3b. Reconstruction (Isoxazole) | Vinamidinium salt intermediate | Hydroxylamine | 5-(substituted)-4-fluoro-3-methylisoxazole derivative | Cyclization to a five-membered heterocycle. |

| 3c. Reconstruction (Pyrazole) | Vinamidinium salt intermediate | Hydrazine | 1,5-disubstituted-4-fluoro-3-methylpyrazole derivative | Cyclization to a different five-membered heterocycle. |

This strategy offers a powerful tool for the late-stage modification of complex molecules containing a pyrimidine core, enabling rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies in drug discovery and agrochemical development nih.govresearchgate.net.

Chemo- and Regioselective Transformations for the Creation of Novel Derivatives

The presence of two distinct halogen atoms (bromine and fluorine) at different positions on the pyrimidine ring of this compound allows for a variety of chemo- and regioselective transformations to create novel derivatives. The inherent differences in the reactivity of the C-Br and C-F bonds, as well as the electronic nature of the pyrimidine ring, can be exploited to achieve selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This would lead to the formation of 2-aryl(or heteroaryl)-5-fluoro-4-methylpyrimidines. The reactivity of halopyrimidines in Suzuki couplings generally follows the order I > Br > Cl, making the C2-Br bond a suitable handle for this transformation researchgate.netmdpi.comnih.gov.

Buchwald-Hartwig Amination: This reaction would enable the introduction of a wide range of primary and secondary amines at the 2-position by coupling with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a valuable method for the synthesis of 2-amino-5-fluoro-4-methylpyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr):

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 5-position, activated by the ring nitrogen atoms, can act as a leaving group in SNAr reactions. Generally, in electron-deficient aromatic systems, fluorine is a better leaving group than other halogens in SNAr reactions nih.govacs.org. This allows for the selective introduction of nucleophiles at the C5-position.

The regioselectivity of these transformations is a key consideration. The greater lability of the C-Br bond compared to the C-F bond in palladium-catalyzed oxidative addition typically allows for selective functionalization at the 2-position while leaving the 5-fluoro substituent intact. Conversely, the higher propensity of fluorine to act as a leaving group in SNAr on electron-poor rings can be exploited for selective substitution at the 5-position under appropriate nucleophilic conditions.

The table below summarizes potential chemo- and regioselective transformations of this compound.

Table 2: Chemo- and Regioselective Transformations of this compound

| Reaction Type | Position of Reactivity | Reactant | Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C2 | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-5-fluoro-4-methylpyrimidine |

| Sonogashira Coupling | C2 | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-5-fluoro-4-methylpyrimidine |

| Buchwald-Hartwig Amination | C2 | Primary or secondary amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-Amino-5-fluoro-4-methylpyrimidine |

| Stille Coupling | C2 | Organostannane | Pd catalyst | 2-Substituted-5-fluoro-4-methylpyrimidine |

| Nucleophilic Aromatic Substitution (SNAr) | C5 | Nucleophile (e.g., alkoxide, amine) | Base (if required) | 5-Substituted-2-bromo-4-methylpyrimidine |

The strategic and sequential application of these transformations can lead to the synthesis of a wide array of novel and highly functionalized pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 2 Bromo 5 Fluoro 4 Methylpyrimidine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and the nature of its chemical bonds. For a compound like 2-Bromo-5-fluoro-4-methylpyrimidine, a combination of Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography would provide a complete picture of its molecular architecture.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes.

In the analysis of this compound, FTIR would reveal characteristic absorption bands for the C-H stretching and bending vibrations of the methyl group, as well as the stretching vibrations of the C-F and C-Br bonds. The pyrimidine (B1678525) ring itself would exhibit a series of complex vibrations, including ring stretching and deformation modes. For instance, studies on related pyrimidine derivatives have shown that the C-N stretching vibrations typically appear in the 1500-1300 cm⁻¹ region, while C-H out-of-plane bending vibrations are observed at lower wavenumbers. asianpubs.orgresearchgate.net

A hypothetical FTIR data table for this compound would resemble the following, based on characteristic group frequencies and data from similar molecules:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (methyl) | 2950-3000 |

| Aromatic C-H stretching | 3000-3100 |

| C=N stretching (pyrimidine ring) | 1550-1650 |

| C=C stretching (pyrimidine ring) | 1450-1550 |

| C-F stretching | 1000-1200 |

| C-Br stretching | 500-650 |

| CH₃ bending | 1375-1450 |

| Ring deformation | Various |

This table is illustrative and based on general spectroscopic principles; specific values for this compound would require experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional Assignment, Connectivity, and Stereochemical Insights

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, a suite of NMR experiments would be necessary.

¹H NMR: This would show a singlet for the methyl protons and a doublet for the proton on the pyrimidine ring, with the splitting pattern arising from coupling to the adjacent fluorine atom. The chemical shifts would be indicative of the electronic environment. For example, in 2-bromo-5-fluoropyridine, the protons show distinct signals due to the influence of the halogen substituents. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would reveal distinct signals for each of the four carbon atoms in the pyrimidine ring and the methyl carbon. The chemical shifts would be influenced by the attached substituents (Br, F, CH₃), providing crucial information for positional assignment.

¹⁹F NMR: As fluorine has a spin of 1/2, ¹⁹F NMR is a highly sensitive technique. It would show a signal for the fluorine atom, and its coupling to the adjacent proton would provide further confirmation of the structure. The chemical shift of the fluorine signal is highly sensitive to its electronic environment. Studies on 5-fluorinated pyrimidines have demonstrated the utility of ¹⁹F NMR in probing molecular structure. researchgate.netnih.gov

A hypothetical NMR data table for this compound is presented below:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~2.5 | s | - | CH₃ |

| ¹H | ~8.5 | d | J(H,F) ≈ 4-8 | Pyrimidine-H |

| ¹³C | ~20 | q | - | CH₃ |

| ¹³C | ~110-160 | m | - | Pyrimidine-C |

| ¹⁹F | ~ -120 to -150 | d | J(F,H) ≈ 4-8 | C-F |

This table is illustrative and based on typical chemical shifts and coupling constants for similar structures. Experimental verification is required.

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

For this compound, a successful crystal structure determination would provide invaluable information. It would confirm the planar nature of the pyrimidine ring and the precise geometry of the substituents. Furthermore, it would reveal any intermolecular interactions, such as halogen bonding (involving the bromine atom) or π-π stacking between the pyrimidine rings, which govern the crystal packing. While a crystal structure for the title compound is not available, studies on related bromo-substituted heterocyclic compounds have highlighted the importance of such interactions in the solid state. nih.gov

A hypothetical table of crystallographic data for this compound might include:

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

| Bond length C-Br (Å) | ~1.90 |

| Bond length C-F (Å) | ~1.35 |

This table presents hypothetical data based on common crystal systems and bond lengths for similar compounds.

Computational Chemistry Methodologies for this compound

Computational chemistry provides a powerful complement to experimental techniques, offering insights into molecular properties and reactivity that can be difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry, Electronic Properties (HOMO/LUMO), and Vibrational Spectra

Density Functional Theory (DFT) is a widely used computational method that can accurately predict a wide range of molecular properties. For this compound, DFT calculations would be employed to:

Optimize the molecular geometry: This would provide theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Calculate vibrational frequencies: The calculated vibrational spectrum can be compared with the experimental FTIR spectrum to aid in the assignment of absorption bands to specific vibrational modes. Studies on similar halogenated pyrimidines have shown excellent agreement between DFT-calculated and experimental vibrational spectra. nih.govdocumentsdelivered.com

Determine electronic properties: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

A table of hypothetical DFT-calculated properties for this compound is shown below:

| Property | Calculated Value |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

| Dipole Moment (Debye) | - |

These values would be obtained from DFT calculations, which have not been reported for this specific molecule.

Quantum Chemical Approaches for Reactivity Prediction and Mechanistic Elucidation

Beyond structural properties, quantum chemical methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its reactions.

Reactivity Prediction: By analyzing the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO), it is possible to predict the most likely sites for electrophilic and nucleophilic attack. For example, the locations of the HOMO and LUMO can indicate where the molecule is most likely to donate or accept electrons, respectively. mdpi.com

Mechanistic Elucidation: Quantum chemical calculations can be used to model the potential energy surface of a reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism. Such studies are invaluable for predicting the feasibility of a reaction and for designing new synthetic routes. mdpi.com

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis for Understanding Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. It is instrumental in predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial for molecular recognition and binding.

The MESP map of this compound would likely reveal regions of negative potential (electron-rich) and positive potential (electron-poor). The nitrogen atoms in the pyrimidine ring are expected to be electron-rich, creating areas of negative electrostatic potential. These regions would be susceptible to electrophilic attack and are likely to be involved in hydrogen bonding with donor groups in a biological target.

Conversely, the hydrogen atoms of the methyl group and the regions around the halogen atoms (bromine and fluorine) would exhibit positive or near-neutral potential. The presence of the electron-withdrawing fluorine and bromine atoms significantly influences the electronic landscape of the pyrimidine ring. The fluorine atom, being highly electronegative, would create a localized region of negative potential around itself, while also inductively withdrawing electron density from the ring. The bromine atom, being less electronegative than fluorine but still a halogen, would have a similar but less pronounced effect.

This distribution of charge is critical for understanding how this compound might orient itself within a binding pocket of a protein or interact with other molecules. The specific arrangement of electron-rich and electron-poor regions dictates the nature and strength of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

Table 1: Predicted Electrostatic Potential and Charge Distribution Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Likely Intermolecular Interactions |

| Pyrimidine Ring Nitrogens | Negative | Hydrogen Bond Acceptor |

| Fluorine Atom | Negative | Halogen Bonding, Dipole-Dipole |

| Bromine Atom | Electronegative, but polarizable | Halogen Bonding, van der Waals |

| Methyl Group Hydrogens | Slightly Positive | Weak Hydrogen Bond Donor |

| Aromatic Ring Face | π-electron density | π-π Stacking, π-cation interactions |

This table is based on established principles of computational chemistry as specific experimental data for this compound is not available.

In Silico Modeling for Structure-Function Relationships and Rational Design

In silico modeling encompasses a range of computational methods that are pivotal in modern drug discovery and materials science. These techniques allow for the prediction of how a molecule's structure relates to its function, thereby enabling the rational design of new compounds with desired properties.

For a molecule like this compound, in silico modeling could be employed to explore its potential as a building block in medicinal chemistry. Pyrimidine derivatives are known to be scaffolds for a variety of biologically active compounds, including kinase inhibitors. nih.govacs.org The specific substitutions on the pyrimidine ring in this compound—a bromine atom, a fluorine atom, and a methyl group—provide distinct steric and electronic properties that can be leveraged in rational drug design.

Structure-activity relationship (SAR) studies, often guided by in silico modeling, aim to understand how modifications to a chemical structure affect its biological activity. For instance, the bromine atom at the 2-position could serve as a key interaction point or a synthetic handle for further chemical modification. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity. mdpi.com The methyl group at the 4-position can influence the molecule's orientation in a binding site and contribute to van der Waals interactions.

Rational design strategies for pyrimidine-based inhibitors often involve computational docking of candidate molecules into the active site of a target protein. researchgate.netrsc.org This allows for the visualization of potential binding modes and the identification of key interactions. By modeling derivatives of this compound, researchers could predict which modifications would be most likely to improve binding affinity and selectivity for a particular biological target.

Table 2: Application of In Silico Modeling in the Rational Design of Pyrimidine Derivatives

| In Silico Technique | Application in Rational Design | Potential Insights for this compound |

| Molecular Docking | Predicts binding orientation and affinity in a target protein's active site. | Identification of key interactions with amino acid residues and potential as a kinase inhibitor. |

| Quantum Mechanics (QM) | Calculates electronic properties, reaction mechanisms, and spectroscopic features. | Understanding the reactivity of the molecule and the influence of substituents on its electronic structure. |

| Molecular Dynamics (MD) | Simulates the movement of the molecule and its interactions with its environment over time. | Assessment of the stability of the molecule in a binding pocket and its conformational flexibility. |

| QSAR Modeling | Correlates structural features with biological activity to predict the activity of new compounds. | Guiding the synthesis of new derivatives with potentially enhanced biological activity. |

This table illustrates the general application of in silico methods to pyrimidine derivatives, as specific studies on this compound are not available.

Pharmacological and Agrochemical Applications of 2 Bromo 5 Fluoro 4 Methylpyrimidine Derivatives

Role of Pyrimidine (B1678525) Derivatives as Core Scaffolds in Drug Discovery and Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its presence in the nucleic acids DNA and RNA, as well as in the vitamin thiamine. ontosight.ainih.govjacsdirectory.comtandfonline.com This inherent biocompatibility has made pyrimidine derivatives a focal point for the design and synthesis of novel therapeutic agents. The structural versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov

Pyrimidine-based compounds have been successfully developed into a wide range of drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive agents. jacsdirectory.comtandfonline.comresearchgate.net The ability of the pyrimidine scaffold to interact with a variety of biological targets, such as enzymes and receptors, underscores its importance in drug discovery. ontosight.ai For instance, the pyrimidine ring is a key feature in several protein kinase inhibitors used in targeted cancer therapy. ontosight.ai The continuous exploration of pyrimidine derivatives is a testament to their enduring significance in the quest for new and improved medicines. nih.govnih.gov

Exploration of Biological Activities of 2-Bromo-5-fluoro-4-methylpyrimidine Analogues

While specific research on the biological activities of derivatives of this compound is not extensively documented in publicly available literature, the known pharmacological profiles of structurally similar pyrimidine and pyridine (B92270) compounds provide a strong basis for predicting their potential applications. The presence of a bromine atom, a fluorine atom, and a methyl group on the pyrimidine ring of this particular compound offers unique electronic and steric properties that can be exploited for the development of novel bioactive molecules.

Anticancer Potential: Investigation of Activity Against Various Cancer Cell Lines and Associated Mechanisms of Action

Pyrimidine derivatives are well-established as potent anticancer agents. ontosight.airesearchgate.net They can exert their antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The structural similarity of pyrimidine to the natural bases of nucleic acids allows some derivatives to act as antimetabolites, interfering with DNA and RNA synthesis and leading to cancer cell death.

Although specific studies on this compound derivatives are limited, research on other substituted pyrimidines has demonstrated significant activity against a range of cancer cell lines. For example, various pyrimidine analogues have shown efficacy against glioblastoma, breast, lung, gastric, colorectal, and hepatocellular carcinoma cell lines. nih.gov

Below is a table summarizing the anticancer activity of various pyrimidine derivatives against different cancer cell lines, illustrating the potential of this class of compounds.

| Compound Class | Cancer Cell Line | Activity/Mechanism |

| Fused Pyrimidines | Non-Small Cell Lung Cancer (NSCLC) | EGFR Inhibition |

| Pyrimidine-based Kinase Inhibitors | Various Cancer Cell Lines | Protein Kinase Inhibition |

| 5-Fluorouracil (5-FU) and its derivatives | Colorectal, Breast, Gastric Cancer | Antimetabolite, Thymidylate Synthase Inhibition |

| Pyrrolo[2,3-d]pyrimidine derivatives | Various Cancer Cell Lines | Antitumor activity |

This table presents a generalized overview of the anticancer potential of the pyrimidine scaffold based on existing literature.

Antimicrobial Efficacy: Assessment of Antibacterial, Antifungal, and Antiviral Properties

The pyrimidine scaffold is a crucial component in many antimicrobial agents. tandfonline.comresearchgate.net The development of resistance to existing antimicrobial drugs has fueled the search for new compounds with novel mechanisms of action, and pyrimidine derivatives have emerged as a promising area of research.

Analogues of pyrimidine have demonstrated broad-spectrum activity against various pathogens. For instance, certain pyrimidine derivatives exhibit potent antibacterial activity by inhibiting essential bacterial enzymes or interfering with microbial DNA replication. ontosight.ai Similarly, antifungal and antiviral properties have been reported for other substituted pyrimidines. tandfonline.com The incorporation of halogen atoms, such as bromine and fluorine, can enhance the antimicrobial potency of these compounds.

The following table provides examples of the antimicrobial activity of pyrimidine derivatives.

| Compound Class | Microbial Target | Activity |

| Sulfanilamide-pyrimidine hybrids | Various bacterial strains | Antibacterial |

| Dihydrothieno[2,3-d]pyrimidine derivatives | P. aeruginosa | Antifungal |

| Chalcone-containing pyrimidine derivatives | Tobacco Mosaic Virus (TMV) | Antiviral |

This table is a representative summary of the antimicrobial potential of pyrimidine derivatives based on published research.

Antioxidant Activity and Related Therapeutic Implications

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated for their antioxidant properties, with some compounds showing significant free radical scavenging activity. ijpsonline.comijpsonline.com

The antioxidant capacity of pyrimidine derivatives can be attributed to their chemical structure, which can be modified to enhance their ability to donate hydrogen atoms or electrons to neutralize free radicals. The presence of hydroxyl or amino groups on the pyrimidine ring, for instance, has been shown to contribute to antioxidant activity. ijpsonline.com While specific data on this compound is not available, related compounds have demonstrated the potential to mitigate oxidative damage.

| Compound Class | Antioxidant Assay | Observed Effect |

| 2,4,6-Substituted Pyrimidine Derivatives | DPPH radical scavenging, DMPD assay, Ferric ion reducing power | Potent radical scavenging activity |

| Thiamine (Vitamin B1) | Inhibition of lipid peroxidation | Protection against oxidative damage |

| Pyrido[2,3-d]pyrimidine derivatives | DPPH assay, Anti-lipid peroxidation | Inhibition of lipid peroxidation |

This table illustrates the antioxidant potential of various pyrimidine-based compounds.

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Pyrimidine derivatives have been identified as having anti-inflammatory and immunomodulatory properties. tandfonline.comnih.gov Several clinically used anti-inflammatory drugs contain the pyrimidine scaffold.

The anti-inflammatory effects of pyrimidine derivatives can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of cytokine production. The structural features of this compound could be leveraged to design novel anti-inflammatory agents.

| Compound Class | Mechanism of Action | Therapeutic Implication |

| Pyrimidine-based drugs (e.g., Epirizole) | Inhibition of inflammatory mediators | Anti-inflammatory |

| Pyrrolo[2,3-d]pyrimidine derivatives | Modulation of immune responses | Immunomodulatory |

This table provides a general overview of the anti-inflammatory potential of pyrimidine derivatives.

Enzyme Inhibition and Receptor Modulation Studies

The ability of pyrimidine derivatives to inhibit specific enzymes and modulate receptor activity is a cornerstone of their therapeutic utility. ontosight.ai The structural resemblance to endogenous purines and pyrimidines allows them to act as competitive inhibitors for a wide range of enzymes.

Kinases, such as Aurora Kinase and Polo-like Kinase (PLK), are critical regulators of cell division and are often overexpressed in cancer cells, making them attractive targets for anticancer drug development. nih.govmdpi.comoncotarget.comnih.gov Several pyrimidine-based kinase inhibitors are in clinical development or have been approved for cancer treatment. mdpi.com Other enzymes that have been targeted by pyrimidine derivatives include lipoxygenase, epidermal growth factor receptor (EGFR), thymidylate synthase, and DNA topoisomerase. mdpi.com

The this compound scaffold provides a template for designing selective inhibitors of these key enzymes.

| Target Enzyme/Receptor | Inhibitor Class | Therapeutic Area |

| Aurora Kinase, Polo-like Kinase | Pyrimidine-based inhibitors (e.g., BI 2536, Barasertib) | Oncology |

| Lipoxygenase | Pyrido[2,3-d]pyrimidine derivatives | Anti-inflammatory |

| Epidermal Growth Factor Receptor (EGFR) | Fused pyrimidine derivatives | Oncology |

| Thymidylate Synthase | 5-Fluorouracil | Oncology |

| Cyclin-dependent Kinase 2 (CDK2) | Pyrimidine-based inhibitors | Oncology |

This table highlights the enzyme inhibitory potential of various pyrimidine derivatives.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Detailed structure-activity relationship (SAR) studies specifically focused on this compound derivatives are not extensively documented in publicly accessible scientific literature. General principles from broader pyrimidine and fluorinated heterocycle research can offer hypothetical insights into how modifications of this scaffold might influence biological activity.

Impact of Substituent Modifications on Biological Potency and Selectivity

For pyrimidine derivatives, the nature and position of substituents are critical determinants of their biological effects. The core structure of this compound presents several key positions where modifications could theoretically modulate its potency and selectivity towards various biological targets.

The bromine atom at the 2-position is a versatile handle for introducing a wide array of substituents through cross-coupling reactions. Replacing the bromine with different aryl, heteroaryl, or alkyl groups could significantly alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.

The fluorine atom at the 5-position is known to often enhance the metabolic stability and binding affinity of drug candidates. Modifications at this position are less common but could involve replacement with other halogens or small functional groups to fine-tune the electronic nature of the pyrimidine ring.

Without specific experimental data, a conclusive data table on the SAR of this compound derivatives cannot be constructed.

Agrochemical Applications: Development as Herbicides and Insecticides

The pyrimidine scaffold is a well-established feature in a variety of commercial agrochemicals. google.comgoogle.com However, specific reports on the development of this compound derivatives as either herbicides or insecticides are not found in the reviewed literature.

In general, pyrimidine derivatives have been explored for herbicidal activity, often targeting essential plant enzymes. mdpi.com The specific combination of bromo, fluoro, and methyl substituents on the pyrimidine ring of the title compound could theoretically impart herbicidal properties, but this remains speculative without concrete research findings.

Similarly, various pyrimidine-containing compounds have been investigated for their insecticidal potential. google.com The mode of action for such insecticides can vary widely, from neurotoxicity to disruption of insect growth and development. The structural motifs present in this compound could serve as a starting point for the design of novel insecticides, though no such developments have been publicly reported.

Due to the absence of specific data, a table detailing the agrochemical applications of this compound derivatives cannot be provided.

Future Research Directions and Translational Perspectives for 2 Bromo 5 Fluoro 4 Methylpyrimidine

Development of Novel and Sustainable Synthetic Pathways for Diverse Analogues

The generation of a diverse library of analogues is fundamental to exploring the full potential of the 2-Bromo-5-fluoro-4-methylpyrimidine scaffold. Future research should prioritize the development of novel and sustainable synthetic methodologies that are efficient, scalable, and environmentally benign.

Modern synthetic organic chemistry offers a plethora of tools to achieve this. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce a wide array of substituents at the C2-position by leveraging the reactivity of the C-Br bond. clockss.org Furthermore, recent advancements in direct C-H functionalization offer a powerful strategy for the late-stage modification of the pyrimidine (B1678525) core, potentially at positions that are otherwise difficult to access. thieme-connect.comthieme-connect.comresearchgate.net This approach is highly atom-economical and aligns with the principles of green chemistry. nih.govjocpr.com

The development of "green" synthetic protocols should be a central theme. rasayanjournal.co.inijpsjournal.com This includes the use of greener solvents (e.g., water, polyethylene (B3416737) glycol), microwave-assisted synthesis to reduce reaction times, and the use of heterogeneous catalysts that can be easily recovered and recycled. rsc.orgthieme-connect.comnih.gov Such strategies not only minimize environmental impact but also often lead to improved yields and purities. jocpr.com A tandem strategy combining ultrasound and continuous flow systems could also offer an eco-friendly and efficient route to novel analogues. nih.gov

To illustrate the potential for diversification, the following table outlines hypothetical sustainable synthetic routes for generating analogues of this compound.

| Reaction Type | Reactant | Catalyst/Conditions | Potential Product Functionality | Sustainability Aspect |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, PEG-400/H₂O | Bi-aryl pyrimidines | Recyclable solvent system |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, Microwave | Alkynyl-pyrimidines | Reduced reaction time, energy efficiency |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Xantphos, NaOtBu | Amino-pyrimidines | High atom economy |

| C-H Arylation | Arene | Pd(OAc)₂, AgOAc, PivOH | Arylated pyrimidines at C6 | Avoids pre-functionalization |

This table presents hypothetical reaction schemes for illustrative purposes.

Integration of High-Throughput Screening and Rational Drug Design for Target-Specific Development

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in oncology as kinase inhibitors. researchgate.netrsc.orgnih.govnu.edu.kz The diverse analogues of this compound generated through novel synthetic pathways would be ideally suited for high-throughput screening (HTS) campaigns to identify novel bioactive compounds.

An HTS library of these analogues could be screened against a wide range of biological targets, including protein kinases, proteases, and G-protein coupled receptors. The unique substitution pattern of this compound, with its combination of lipophilic (methyl), electron-withdrawing (fluoro), and displaceable (bromo) groups, provides a foundation for developing compounds with high affinity and selectivity.

Rational drug design principles should be integrated with HTS data to guide the development of target-specific molecules. researchgate.net For instance, if initial screening identifies hits against a particular kinase, structural information from co-crystal structures could inform the design of second-generation inhibitors with improved potency and pharmacokinetic properties. The pyrimidine core can act as a scaffold for ATP-mimetic inhibitors, with substituents at the 2, 4, and 5 positions tailored to interact with specific residues in the kinase active site. rsc.orgnih.gov

A hypothetical HTS campaign could yield data as illustrated in the table below.

| Compound ID | Analogue Structure (Modification at C2) | Target Kinase | Inhibition (%) at 10 µM | IC₅₀ (µM) |

| BFM-001 | -Br (Parent Compound) | Kinase A | 5 | >100 |

| BFM-002 | -Phenyl | Kinase A | 65 | 8.2 |

| BFM-003 | -4-Methoxyphenyl | Kinase A | 85 | 1.5 |

| BFM-004 | -3-Aminophenyl | Kinase A | 92 | 0.8 |

This table contains hypothetical data from a primary screen for illustrative purposes.

Advanced Computational Modeling for De Novo Molecular Design and Optimization of Biological Activity

Computational chemistry offers powerful tools to accelerate the drug discovery process for novel scaffolds like this compound. Advanced computational modeling can be employed for de novo molecular design, hit-to-lead optimization, and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov

De novo design algorithms can generate novel molecular structures that are predicted to bind to a specific biological target with high affinity. nih.govethz.ch Starting with the this compound core, these programs can explore vast chemical space to suggest new analogues with optimal interactions within a target's binding site.

Once initial hits are identified through screening, quantitative structure-activity relationship (QSAR) studies can be performed to build predictive models. researchgate.netsemanticscholar.org These models correlate the physicochemical properties of the analogues with their biological activity, providing valuable insights for designing more potent compounds. Molecular docking simulations can further refine the binding modes of these compounds and predict their binding affinities. nih.govnih.gov

A hypothetical QSAR study for a series of this compound analogues might look like the following:

| Analogue (R-group at C2) | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Predicted IC₅₀ (µM) |

| -Phenyl | 2.8 | 253.1 | 0 | 3 | 7.5 |

| -4-Hydroxyphenyl | 2.5 | 269.1 | 1 | 4 | 2.1 |

| -3-Carboxyphenyl | 2.1 | 297.1 | 1 | 5 | 1.3 |

| -4-Trifluoromethylphenyl | 3.6 | 321.1 | 0 | 3 | 9.8 |

This table presents hypothetical data from a QSAR model for illustrative purposes.

Exploration of Emerging Applications in Materials Science and Chemical Biology

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound make it an attractive candidate for applications in materials science and chemical biology.

In materials science, fluorinated heterocyclic compounds are known to exhibit interesting properties for applications in liquid crystals and organic electronics. tandfonline.comnumberanalytics.com The pyrimidine ring, being electron-deficient, can be incorporated into "push-pull" systems to create materials with desirable optical and electronic properties. thieme-connect.comrsc.org The introduction of a fluorine atom can enhance thermal stability and influence molecular packing, which is crucial for the performance of organic semiconductors and liquid crystals. tandfonline.comaps.org Analogues of this compound could be explored for the synthesis of novel fluorinated polymers with applications in coatings, membranes, and advanced biomedical devices. peflon.complasticsengineering.orgnih.govresearchgate.netresearchgate.net

In the realm of chemical biology, functionalized pyrimidines can serve as valuable tools for probing biological systems. The this compound scaffold could be developed into chemical probes to study specific enzymes or cellular pathways. For example, by incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) through the versatile bromine handle, researchers could create probes for target identification and validation, or for imaging biological processes in living cells. researchgate.net

The potential material properties of derivatives are summarized in the hypothetical table below.

| Derivative Type | Potential Application | Key Property Conferred by Scaffold |

| Biphenyl-pyrimidine derivative | Liquid Crystal Displays | High thermal stability, desired dielectric anisotropy |

| Donor-acceptor-donor polymer | Organic Photovoltaics (OPVs) | Tunable HOMO/LUMO levels, high electron affinity |

| Pyrimidine-based fluorophore | Chemical Probe for Bioimaging | Enhanced photostability, solvatochromic properties |

| Fluorinated polyamide | High-Performance Polymer | Increased thermal and chemical resistance |

This table outlines potential applications and is for illustrative purposes.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Bromo-5-fluoro-4-methylpyrimidine?

Answer:

The compound is typically synthesized via halogenation or cross-coupling reactions. A common approach involves nucleophilic substitution on pre-functionalized pyrimidine scaffolds. For example, bromination of 5-fluoro-4-methylpyrimidine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions can yield the target compound. Alternatively, Suzuki-Miyaura coupling between boronic acids and halogenated intermediates may be employed for regioselective functionalization . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side reactions.

Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?

Answer:

Key methods include:

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray crystallography : For unambiguous structural elucidation when single crystals are obtainable .

Advanced: How do substituents (bromo, fluoro, methyl) influence the reactivity of the pyrimidine core?

Answer:

The electron-withdrawing bromo and fluoro groups deactivate the pyrimidine ring, directing electrophilic substitution to the less hindered positions (e.g., C-6). The methyl group at C-4 introduces steric hindrance, limiting accessibility to adjacent sites. Computational studies (DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution. Experimental validation via kinetic studies under varying conditions (e.g., acidic vs. basic media) is recommended to map reactive sites .

Advanced: What strategies enhance regioselective functionalization for downstream applications?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., -OMe, -NH₂) to steer metalation and subsequent coupling.

- Protection/Deprotection : Temporarily block reactive sites (e.g., using silyl ethers) to isolate desired positions.

- Microwave-assisted synthesis : Accelerate reaction kinetics to favor thermodynamically stable products .

Basic: What are the stability considerations for long-term storage?

Answer:

The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Periodic HPLC analysis is advised to monitor degradation (e.g., debromination or oxidation). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced: How can computational modeling aid in predicting reactivity and reaction pathways?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies and identify favorable reaction pathways.

- Molecular Dynamics (MD) : Simulate solvent effects and steric interactions in real-time.

- Docking studies : Predict binding affinities for pharmaceutical target interactions. Validate models with experimental kinetic data .

Basic: What safety precautions are essential during handling?

Answer:

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Neutralize waste with dilute sodium bicarbonate before disposal. Emergency protocols for spills should include adsorption with inert materials (e.g., vermiculite) .

Advanced: How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

Answer:

- Solvent effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange.

- Isotopic labeling : Use ²H or ¹³C-labeled analogs to assign ambiguous signals. Cross-validate with independent techniques like IR or Raman spectroscopy .